molecular formula C10H15BF4N6O B13009246 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

Cat. No.: B13009246
M. Wt: 322.07 g/mol
InChI Key: ZGUAEWZKPLPUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a uronium-type coupling reagent widely utilized in peptide synthesis and organic chemistry. Its structure comprises a triazolo[4,5-b]pyridine core substituted with a dimethylamino-dimethyliminio group and a tetrafluoroborate (BF₄⁻) counterion. The compound is synthesized via alkylation of the parent heterocycle with triethyloxonium tetrafluoroborate, as described in analogous procedures for related tetrafluoroborate salts . Its primary application lies in activating carboxylic acids for amide bond formation, leveraging the electron-deficient triazole moiety to enhance reactivity .

Commercial availability under names such as TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) highlights its industrial relevance .

Properties

Molecular Formula

C10H15BF4N6O

Molecular Weight

322.07 g/mol

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;tetrafluoroborate

InChI

InChI=1S/C10H15N6O.BF4/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1

InChI Key

ZGUAEWZKPLPUMC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate typically involves the reaction of dimethylamine derivatives with 1H-triazolo[4,5-b]pyridine 3-oxide in the presence of tetrafluoroboric acid or its salts. This reaction forms the quaternary ammonium salt with the tetrafluoroborate counterion, stabilizing the compound and enhancing its coupling activity.

Industrial and laboratory-scale syntheses are conducted under controlled temperature and pressure to optimize yield and purity. The compound is often stored at low temperatures (2–8°C) to maintain stability over time.

Detailed Preparation Methods and Reaction Conditions

Several research reports and experimental procedures provide insights into the preparation of this compound or closely related analogs, highlighting key reagents, solvents, and conditions:

Yield (%) Reaction Conditions Experimental Notes
48% Reaction of 5-substituted pyridine carboxylic acid derivative with 3-aminopyrrolidin-2-one and N-[(dimethylamino)(3H-triazolo[4,5-b]pyridin-3-yloxy)methylidene]-N-methylmethanaminium hexafluorophosphate in dimethylformamide at room temperature for 24 h with diisopropylethylamine base Purification by preparative HPLC; moderate yield; reaction mixture filtered before purification
83% Coupling of biphenyl carboxylic acid derivative with (3R)-3-aminopyrrolidin-2-one in tetrahydrofuran at 20°C for 16 h using N-ethyl-N,N-diisopropylamine and HATU (a uronium salt related to the target compound) Solvent removal followed by preparative HPLC purification; high yield and purity achieved
72% Reaction of a precursor compound with triphosgene and triethylamine in dichloromethane at low temperature (-15 to 0°C), followed by addition of another compound and quenching with aqueous HCl Crystallization from petroleum ether/dichloromethane; solid product isolated with good yield
77% Reflux of precursor with 1,1,1,3,3,3-hexamethyldisilazane in acetonitrile overnight, followed by concentration and recrystallization Provides a yellow solid product with good yield; used as intermediate in synthesis

These methods illustrate the use of uronium or iminium salts closely related to 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate, often prepared via activation of carboxylic acids or amines with coupling reagents such as HATU or related hexafluorophosphate salts. The tetrafluoroborate salt form is favored for its stability and solubility properties.

Mechanistic and Practical Considerations

  • The compound acts as a coupling reagent by forming an active ester intermediate with carboxylic acids, facilitating nucleophilic attack by amines to form amide bonds.
  • The presence of the 1,2,3-triazolo[4,5-b]pyridine 3-oxide moiety enhances reactivity and reduces side reactions such as racemization.
  • Preparation methods emphasize mild reaction conditions (room temperature to slightly elevated temperatures) to preserve stereochemical integrity.
  • Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography to ensure removal of by-products and unreacted starting materials.
  • Storage under refrigeration (2–8°C) is recommended to maintain reagent stability over extended periods.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials Dimethylamine derivatives, 1H-triazolo[4,5-b]pyridine 3-oxide High purity required
Acid source Tetrafluoroboric acid or hexafluorophosphate salts Provides tetrafluoroborate counterion
Solvents Dimethylformamide, tetrahydrofuran, dichloromethane, acetonitrile Selected based on solubility and reaction
Temperature -15°C to room temperature to reflux (depending on step) Controlled to optimize yield and purity
Reaction time 0.5 to 24 hours Longer times for complex coupling steps
Purification methods Preparative HPLC, silica gel chromatography Ensures high purity
Yield range 48% to 83% Dependent on substrate and conditions
Storage 2–8°C To maintain stability

Research Findings and Optimization

  • Studies have shown that the use of uronium salts such as HATU, which are structurally related to the target compound, significantly improves coupling efficiency and reduces epimerization in peptide synthesis.
  • The tetrafluoroborate salt form of the reagent is preferred industrially due to its enhanced stability compared to other counterions like hexafluorophosphate.
  • Optimization of reaction conditions, including solvent choice and base addition, is critical to maximize yield and minimize side reactions.
  • The compound’s preparation is often integrated into multi-step synthetic sequences involving protection/deprotection strategies and intermediate purification to achieve the desired final product quality.

Chemical Reactions Analysis

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylamine, tetrafluoroboric acid, and various solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides with high coupling efficiency and low racemization .

Scientific Research Applications

Organic Synthesis

The primary application of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids by activating carboxylic acids to form more reactive intermediates. This property is particularly useful in the synthesis of complex peptides and proteins.

ApplicationDescription
Peptide SynthesisActs as a coupling agent to activate carboxylic acids for amide bond formation.
Organic ReactionsServes as a catalyst or reagent in various organic transformations.

Pharmaceutical Development

Due to its ability to facilitate peptide bond formation, this compound is valuable in pharmaceutical research for developing peptide-based drugs. The efficiency of this reagent can lead to higher yields and purities in drug synthesis processes.

Coordination Chemistry

The compound can also be utilized in coordination chemistry where it acts as a ligand. Its ability to coordinate with metal ions makes it useful in synthesizing metal complexes that have potential applications in catalysis and materials science.

Case Study 1: Peptide Synthesis Efficiency

Research has demonstrated that using this compound significantly increases the efficiency of peptide synthesis compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). In a comparative study, reaction times were reduced by up to 50%, and yields improved by approximately 30% when using this reagent .

Case Study 2: Coordination Complexes

A study explored the use of this compound in forming coordination complexes with transition metals. The resulting complexes exhibited enhanced catalytic activity in various organic reactions, demonstrating the compound's versatility beyond simple peptide synthesis .

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound acts as a coupling agent, forming an intermediate complex with the carboxyl group, which then reacts with the amino group of another amino acid to form a peptide bond. This process is highly efficient and minimizes racemization .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Relevance : Triazolo[4,5-b]pyridine derivatives demonstrate dual utility as synthetic reagents (e.g., coupling agents) and bioactive molecules (e.g., kinase inhibitors), underscoring the scaffold’s adaptability .
  • Synthetic Challenges : Scalability of tetrafluoroborate salts requires optimization of counterion exchange protocols, as residual PF₆⁻ or Cl⁻ impurities may affect reactivity .

Biological Activity

The compound 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications and efficacy.

Chemical Structure and Properties

The compound is characterized by a triazole ring fused with a pyridine moiety and contains a dimethylamino group. Its molecular formula is C10H13BF4N6OC_{10}H_{13}B_{F_4}N_6O with a molecular weight of approximately 313.12 g/mol. The tetrafluoroborate ion contributes to its solubility and reactivity in various biological assays.

PropertyValue
Molecular FormulaC10H13BF4N6OC_{10}H_{13}B_{F_4}N_6O
Molecular Weight313.12 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. A study focusing on similar compounds reported their effectiveness against various bacterial strains, suggesting that the triazole moiety plays a crucial role in enhancing antimicrobial activity. For instance, compounds with dimethylamino substitutions have shown increased potency against Gram-positive bacteria due to their ability to penetrate bacterial membranes more effectively .

The proposed mechanism of action for this class of compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The positively charged dimethylamino group likely interacts with negatively charged components of the bacterial cell wall, facilitating entry into the cell and subsequent disruption of metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of the compound. These studies typically employ human cell lines to determine the half-maximal inhibitory concentration (IC50). Results indicated that while exhibiting antimicrobial properties, the compound also necessitated careful evaluation for cytotoxic effects on human cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of This compound against multi-drug resistant strains of E. coli and Staphylococcus aureus. The compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study 2: Synthesis and Characterization

Another investigation focused on synthesizing this compound through a convergent method involving peptide coupling techniques. The synthesis was optimized using high-performance liquid chromatography (HPLC) for purification, followed by characterization using mass spectrometry and NMR spectroscopy to confirm structural integrity .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate?

Methodological Answer:
The compound can be synthesized via triazene intermediate formation followed by counterion exchange. A validated approach involves:

Diazotization : Reacting a triazolo-pyridine precursor with nitrite reagents (e.g., 3-methylbutyl nitrite) in the presence of boron trifluoride etherate (BF₃·Et₂O) at low temperatures (-20°C) to form a diazonium tetrafluoroborate intermediate .

Counterion Stabilization : Isolation of the tetrafluoroborate salt via filtration and cold ether washing to remove byproducts like triethylammonium chloride .

Purification : Column chromatography (silica gel, THF/EtOAc eluent) yields the final product. Similar protocols are used for structurally related triazolo-pyridine derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For triazolo-pyridines, characteristic shifts include:
    • ¹H NMR : Triazole protons at δ 8.2–8.5 ppm; dimethylamino groups at δ 2.8–3.2 ppm .
    • ¹³C NMR : Pyridine carbons at δ 140–160 ppm; quaternary triazole carbons at δ 120–130 ppm .
  • HRMS (ESI) : Confirms molecular weight (e.g., calculated vs. observed m/z within ±0.005 Da) .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹; BF₄⁻ vibrations at 1050–1100 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.